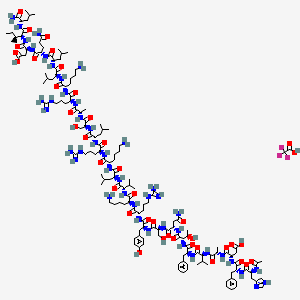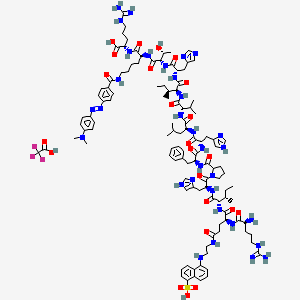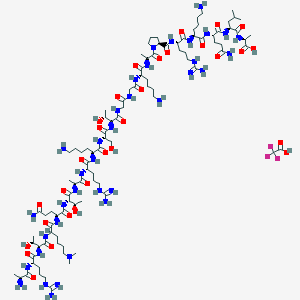
(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate is a synthetic peptide derivative of the histone H3 protein. Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. This particular compound is a modified version of the first 21 amino acids of histone H3, with a methylated lysine residue at position 24 and trifluoroacetate as a counterion. The modification of lysine residues in histones is known to influence gene expression and chromatin structure, making this compound of significant interest in epigenetic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The methylation of the lysine residue at position 24 is achieved using specific methylating agents during the synthesis process. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product. The trifluoroacetate counterion is introduced during the final purification steps to stabilize the peptide.
化学反应分析
Types of Reactions
(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: The trifluoroacetate counterion can be exchanged with other counterions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Ion exchange chromatography can be used to replace trifluoroacetate with other counterions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction will yield free thiol groups.
科学研究应用
(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate is widely used in scientific research, particularly in the fields of:
Epigenetics: Studying the role of histone modifications in gene expression and chromatin structure.
Biochemistry: Investigating protein-protein interactions and the effects of post-translational modifications.
Drug Discovery: Screening for compounds that can modulate histone modifications and influence gene expression.
Cell Biology: Understanding the mechanisms of chromatin remodeling and its impact on cellular processes.
作用机制
The primary mechanism by which (Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate exerts its effects is through the modulation of chromatin structure and gene expression. The methylated lysine residue at position 24 can interact with specific proteins, such as chromatin remodelers and transcription factors, influencing their binding to DNA and subsequent gene regulation. This modification can either activate or repress gene expression, depending on the context and the specific proteins involved.
相似化合物的比较
Similar Compounds
Histone H3 (1-21) Trifluoroacetate: Lacks the methylation at lysine 24.
(Lys(Me)9)-Histone H3 (1-21) Trifluoroacetate: Methylation at lysine 9 instead of lysine 24.
(Lys(Ac)24)-Histone H3 (1-21) Trifluoroacetate: Acetylation at lysine 24 instead of methylation.
Uniqueness
(Lys(Me)24)-Histone H3 (1-21) Trifluoroacetate is unique due to the specific methylation at lysine 24, which can have distinct effects on chromatin structure and gene expression compared to other modifications. This specificity allows researchers to study the precise role of lysine 24 methylation in various biological processes and its potential as a therapeutic target.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-(dimethylamino)hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H176N36O28.C2HF3O2/c1-48(2)44-65(86(152)116-52(6)93(159)160)126-83(149)63(32-34-68(101)137)122-78(144)57(25-13-17-37-98)120-81(147)61(29-21-40-110-95(105)106)124-88(154)67-31-23-43-132(67)92(158)51(5)115-77(143)56(24-12-16-36-97)117-71(140)46-112-70(139)45-113-89(155)72(53(7)134)128-87(153)66(47-133)127-82(148)58(26-14-18-38-99)121-80(146)60(28-20-39-109-94(103)104)119-76(142)50(4)114-90(156)73(54(8)135)129-85(151)64(33-35-69(102)138)123-79(145)59(27-15-19-42-131(10)11)125-91(157)74(55(9)136)130-84(150)62(118-75(141)49(3)100)30-22-41-111-96(107)108;3-2(4,5)1(6)7/h48-67,72-74,133-136H,12-47,97-100H2,1-11H3,(H2,101,137)(H2,102,138)(H,112,139)(H,113,155)(H,114,156)(H,115,143)(H,116,152)(H,117,140)(H,118,141)(H,119,142)(H,120,147)(H,121,146)(H,122,144)(H,123,145)(H,124,154)(H,125,157)(H,126,149)(H,127,148)(H,128,153)(H,129,151)(H,130,150)(H,159,160)(H4,103,104,109)(H4,105,106,110)(H4,107,108,111);(H,6,7)/t49-,50-,51-,52-,53+,54+,55+,56-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,72-,73-,74-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMRRMLVWWGBRT-IKQJUFJYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)C(CCCCN(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H177F3N36O30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
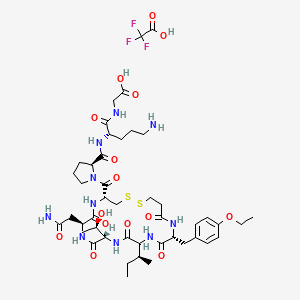
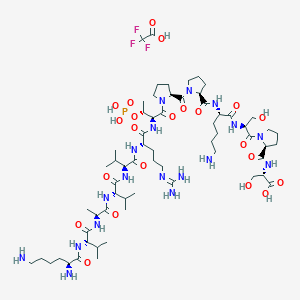
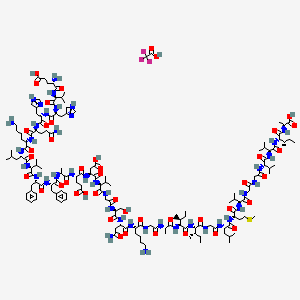
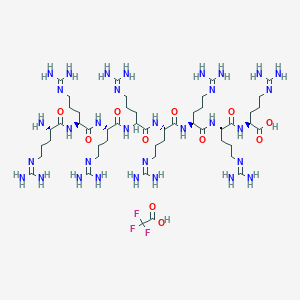
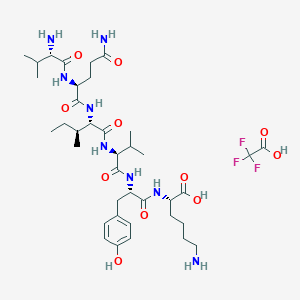
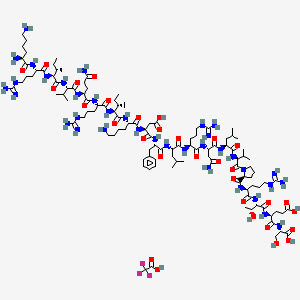
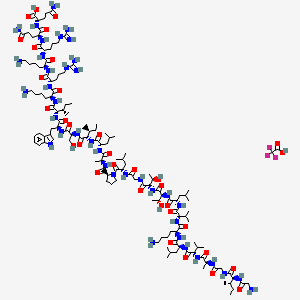
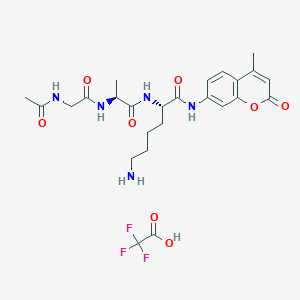
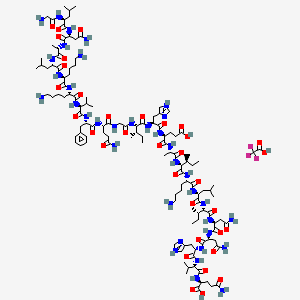
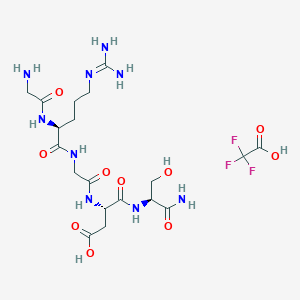
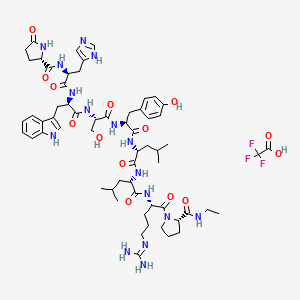
![(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B6295784.png)
